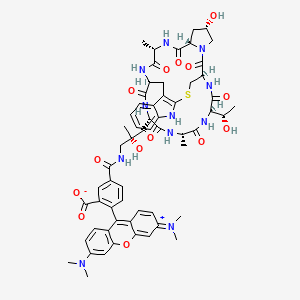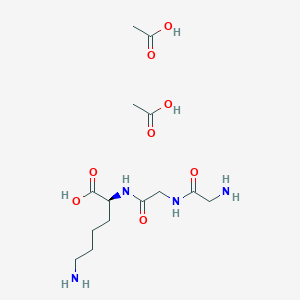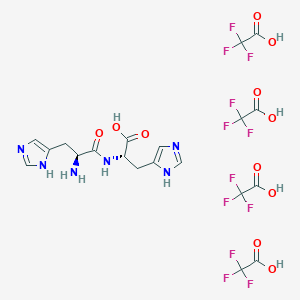
H-His-His-OH trifluoroacetate (H-L-His-L-His-OH.4TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-His-His-OH trifluoroacetate (H-L-His-L-His-OH.4TFA) is a small molecule trifluoroacetate that can be used as a reagent in organic synthesis and as a biochemical tool. It is a derivative of the amino acid histidine, and its structure is composed of two histidine residues linked by a trifluoroacetate group. H-L-His-L-His-OH.4TFA has been used for a variety of applications, including the synthesis of peptides, the study of protein-protein interactions, and the manipulation of enzyme activities. In 4TFA will be discussed.
Aplicaciones Científicas De Investigación
H-L-His-L-His-OH.4TFA has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, as it can be used to modify the surface of proteins and alter their affinity for binding partners. It has also been used to modify the activity of enzymes, as it can be used to alter the catalytic activity of enzymes by altering their active site. Additionally, H-L-His-L-His-OH.4TFA has been used to synthesize peptides, as it can be used to link two amino acids together.
Mecanismo De Acción
H-L-His-L-His-OH.4TFA acts as a linker between two molecules, forming a covalent bond between them. The trifluoroacetate group is a strong electrophile, and it reacts with the nucleophilic amine group of the histidine residue to form a covalent bond. The resulting product is a stable, covalently linked molecule.
Biochemical and Physiological Effects
H-L-His-L-His-OH.4TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the binding affinity of proteins for their binding partners, as well as to alter the activity of enzymes. Additionally, it has been used to synthesize peptides, and it has been shown to have an inhibitory effect on certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-L-His-L-His-OH.4TFA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is soluble in both water and organic solvents, making it suitable for a variety of applications. However, H-L-His-L-His-OH.4TFA also has some limitations. It is not very soluble in organic solvents, and it is not very stable in organic solvents. Additionally, it has a relatively low binding affinity for proteins, making it less suitable for certain applications.
Direcciones Futuras
H-L-His-L-His-OH.4TFA has a variety of potential future applications. It could be used to study the structure and function of enzymes, as well as to design inhibitors for enzymes. Additionally, it could be used to synthesize peptides with specific sequences, or to study the structure and function of proteins. Additionally, it could be used to study the interactions between proteins and other molecules, such as small molecules or DNA. Finally, it could be used to study the properties of proteins, such as their stability and solubility.
Métodos De Síntesis
H-L-His-L-His-OH.4TFA is synthesized by reacting histidine with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds in a two-step process, first forming a histidine-trifluoroacetate intermediate, which is then hydrolyzed to yield the desired product. The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is a white solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3.4C2HF3O2/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8;4*3-2(4,5)1(6)7/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);4*(H,6,7)/t9-,10-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYADXWZWMEGL-IJBXMQGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F12N6O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-His-His-OH trifluoroacetate (H-L-His-L-His-OH.4TFA) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

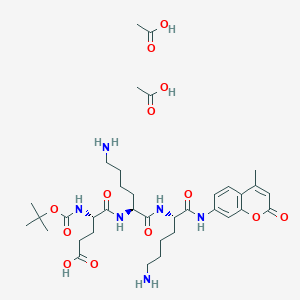
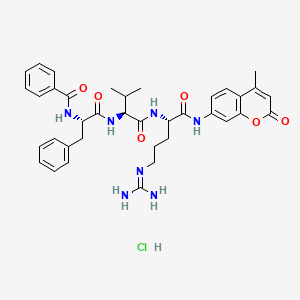
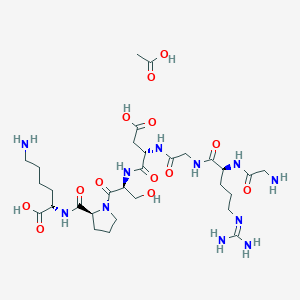
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
